![molecular formula C18H24F2N2O4 B2897108 Benzyl 3-((tert-butoxycarbonyl)amino)-4,4-difluoropiperidine-1-carboxylate CAS No. 1052713-44-6](/img/structure/B2897108.png)
Benzyl 3-((tert-butoxycarbonyl)amino)-4,4-difluoropiperidine-1-carboxylate
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Description
Scientific Research Applications
Peptide Synthesis
This compound is often used in the synthesis of peptides. The tert-butoxycarbonyl (Boc) group serves as a protective group for amino acids during peptide synthesis, preventing unwanted reactions and side products. After peptide chain assembly, the Boc group can be removed under mild acidic conditions .
Medicinal Chemistry
In medicinal chemistry, this compound is valuable for the development of new pharmaceuticals. Its structure is a key intermediate in the synthesis of various pharmacologically active piperidine derivatives, which are present in many drugs .
Material Science
The difluoropiperidine moiety of the compound can be incorporated into polymers to enhance their properties. For example, it can increase the thermal stability and chemical resistance of the material, making it suitable for advanced engineering applications .
Bioconjugation
Benzyl 3-((tert-butoxycarbonyl)amino)-4,4-difluoropiperidine-1-carboxylate can be used for bioconjugation. It can link biomolecules to various surfaces or other molecules, which is crucial in the development of biosensors and diagnostic assays .
Organic Synthesis
As an organic building block, this compound is used to introduce the difluoropiperidine scaffold into more complex organic molecules. This is particularly useful in the synthesis of compounds with potential biological activity .
Chemical Synthesis of Ionic Liquids
The compound has applications in the synthesis of ionic liquids, especially those derived from amino acids. These ionic liquids have various applications, including as solvents in organic reactions and in electrochemical devices .
Analytical Chemistry
In analytical chemistry, derivatives of this compound can be used as standards or reagents in chromatography and mass spectrometry, aiding in the identification and quantification of complex biological samples .
Agricultural Chemistry
The piperidine ring is a common motif in agrochemicals. This compound can serve as a precursor in the synthesis of pesticides and herbicides, contributing to the development of new formulations with improved efficacy and safety profiles .
properties
IUPAC Name |
benzyl 4,4-difluoro-3-[(2-methylpropan-2-yl)oxycarbonylamino]piperidine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24F2N2O4/c1-17(2,3)26-15(23)21-14-11-22(10-9-18(14,19)20)16(24)25-12-13-7-5-4-6-8-13/h4-8,14H,9-12H2,1-3H3,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ITVYMJJFFAVSNU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CN(CCC1(F)F)C(=O)OCC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24F2N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Benzyl 3-((tert-butoxycarbonyl)amino)-4,4-difluoropiperidine-1-carboxylate |
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